molecular formula C11H18N2O2 B4715492 N'-cyclohexyl-N-prop-2-enyloxamide

N'-cyclohexyl-N-prop-2-enyloxamide

Cat. No.: B4715492
M. Wt: 210.27 g/mol
InChI Key: XOHXKNWLTZDAQS-UHFFFAOYSA-N
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Description

N'-Cyclohexyl-N-prop-2-enyloxamide is a substituted oxamide derivative characterized by a cyclohexyl group attached to one nitrogen atom and a propenyl (allyl) group on the adjacent amide nitrogen. Its molecular structure combines rigidity from the cyclohexane ring with the reactivity of the propenyl moiety, making it a candidate for applications in polymer chemistry, agrochemicals, or medicinal chemistry.

Properties

IUPAC Name

N'-cyclohexyl-N-prop-2-enyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-2-8-12-10(14)11(15)13-9-6-4-3-5-7-9/h2,9H,1,3-8H2,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHXKNWLTZDAQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-cyclohexyl-N-prop-2-enyloxamide typically involves the reaction of cyclohexylamine with prop-2-enyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

  • Cyclohexylamine + Prop-2-enyl isocyanate → N’-cyclohexyl-N-prop-2-enyloxamide

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions. The reaction temperature is maintained between 0°C to 25°C, and the reaction time varies from a few hours to overnight, depending on the specific conditions used.

Industrial Production Methods: In an industrial setting, the production of N’-cyclohexyl-N-prop-2-enyloxamide can be scaled up by using larger reaction vessels and optimizing the reaction conditions for higher yields. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N’-cyclohexyl-N-prop-2-enyloxamide can undergo various chemical reactions, including:

  • Oxidation : The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution : The compound can participate in nucleophilic substitution reactions, where the prop-2-enyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
  • Oxidation : Potassium permanganate in an acidic medium.
  • Reduction : Lithium aluminum hydride in anhydrous ether.
  • Substitution : Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
  • Oxidation : Formation of cyclohexyl-N-prop-2-enylcarbamate.
  • Reduction : Formation of cyclohexyl-N-prop-2-enylamine.
  • Substitution : Formation of substituted N’-cyclohexyl-N-prop-2-enyloxamide derivatives.

Scientific Research Applications

N’-cyclohexyl-N-prop-2-enyloxamide has found applications in various scientific research fields:

  • Chemistry : Used as a building block for the synthesis of more complex molecules.
  • Biology : Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
  • Medicine : Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
  • Industry : Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-cyclohexyl-N-prop-2-enyloxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues and Substituent Effects

Key structural analogues and their differentiating features are summarized below:

Compound Name Molecular Formula Key Substituents Synthesis Method Key Properties Reference
N'-Cyclohexyl-N-prop-2-enyloxamide C₁₁H₁₈N₂O₂ Cyclohexyl, propenyl Likely via DCC/DMAP coupling Theoretical high reactivity (propenyl)
N-Cyclohexyl-2-oxo-2-phenylacetamide C₁₄H₁₇NO₂ Cyclohexyl, phenyl DCC/DMAP-mediated condensation Forms 1D H-bonded chains; m.p. 384–385 K
N-[2-(Cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide C₂₆H₃₇N₃O₃ Cyclohexylamino, 4-octyloxyphenyl, propenyl Multi-step amidation Potential surfactant/polymer applications
N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide C₁₃H₁₇ClN₂O₂ 4-Chlorophenyl, cyclohexyl, hydroxamic acid Hydroxamic acid synthesis Antioxidant activity (DPPH assay)
N,N-Diphenyl-N'-hydroxy-2-methylpropanediamide C₁₆H₁₇N₃O₃ Diphenyl, hydroxamic acid, methyl Hydroxamate formation Metal chelation (ferrozine assay)
Key Observations :
  • In contrast, phenyl or chlorophenyl substituents (e.g., in ) enhance aromatic interactions and stability .
  • Hydrogen Bonding and Crystallinity : N-Cyclohexyl-2-oxo-2-phenylacetamide forms one-dimensional chains via N–H⋯O hydrogen bonds due to its planar oxamide core, whereas bulkier substituents (e.g., 4-octyloxyphenyl in ) may disrupt crystallinity .
  • Biological Activity : Hydroxamic acid derivatives (e.g., ) exhibit antioxidant and metal-chelating properties, but these functionalities are absent in the target compound, limiting its bioactivity unless modified .
2.3 Physicochemical Properties
  • Solubility: Cyclohexyl groups generally reduce water solubility but enhance lipid compatibility. For example, N-[2-(Cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide is likely lipophilic due to its long alkoxy chain, whereas the target compound’s solubility would depend on solvent polarity .
  • Thermal Stability : Cyclohexyl-containing amides (e.g., m.p. 384–385 K in ) exhibit higher melting points than linear alkyl analogues, suggesting similar thermal robustness for this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-cyclohexyl-N-prop-2-enyloxamide
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N'-cyclohexyl-N-prop-2-enyloxamide

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